4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one
Description
This compound, also known as Apricitabine (CAS 160707-69-7), is a nucleoside reverse transcriptase inhibitor (NRTI) with the molecular formula C₈H₁₁N₃O₃S and a molecular weight of 229.25 g/mol . Its structure features a pyrimidin-2-one core substituted with a 4-amino group and a (2R,4R)-configured 1,3-oxathiolane ring containing a hydroxymethyl moiety. This stereochemistry is critical for its antiviral activity, as it mimics natural nucleosides to inhibit viral replication .
Properties
Molecular Formula |
C8H11N3O4 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1 |
InChI Key |
RXRGZNYSEHTMHC-RNFRBKRXSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](O1)CO)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1C(OC(O1)CO)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a suitable pyrimidine derivative with a dioxolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a class of modified nucleosides designed to inhibit viral polymerases. Key structural analogs include:
Key Structural Differences :
- Ring System : Apricitabine and Lamivudine share a 1,3-oxathiolane ring (with sulfur), while Gemcitabine and RX-3117 use oxygen-based rings (oxolane, cyclopentene) .
- Substituents : Azvudine’s azido group distinguishes it from fluoro/hydroxymethyl analogs like Emtricitabine . Gemcitabine’s difluoro substituents enhance DNA incorporation efficiency .
Pharmacological Activity Comparison
Pharmacological Insights :
Biological Activity
The compound 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₃N₃O₄
- Molecular Weight : 213.19 g/mol
- CAS Number : 141196-84-1
Structure
The compound features a pyrimidinone core substituted with an amino group and a dioxolane moiety, which may contribute to its biological properties.
Antiviral Activity
Research indicates that derivatives of pyrimidinones exhibit antiviral properties. For instance, studies have shown that certain pyrimidine compounds can inhibit viral replication by interfering with nucleic acid synthesis. The specific mechanism for this compound may involve:
- Inhibition of Viral Polymerases : By mimicking nucleotide substrates.
- Interference with Viral Entry : Potentially blocking receptors necessary for viral attachment.
Anticancer Potential
Pyrimidine derivatives have been investigated for their anticancer properties. The compound's structure suggests it may act on cancer cells by:
- Inducing Apoptosis : Triggering programmed cell death pathways.
- Inhibiting Tumor Growth : Disrupting cell cycle progression.
Case Studies
-
Study on Antiviral Effects :
- A study demonstrated that similar pyrimidinones reduced viral loads in infected cell lines by up to 80% when administered at specific concentrations.
-
Anticancer Efficacy :
- In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM.
Enzyme Inhibition
The compound has also been noted for its inhibitory effects on certain enzymes involved in metabolic pathways:
- Dihydrofolate Reductase (DHFR) : Compounds with similar structures have been reported to inhibit DHFR, a target in cancer and bacterial infections.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | TBD |
| Metabolism | Hepatic |
| Half-life | TBD |
| Excretion | Renal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
